![molecular formula C12H11ClO3 B2786665 Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate CAS No. 1370618-03-3](/img/structure/B2786665.png)
Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate
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Overview
Description
Chemical compounds like “Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate” typically consist of a cyclobutanecarboxylate core with a methyl group and a 4-chlorophenyl group attached. The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, esterification, or cycloaddition . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography , NMR spectroscopy, or computational methods like density functional theory .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For instance, the presence of a carbonyl group in the cyclobutanecarboxylate core could make it susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally . These properties are influenced by factors like molecular structure and intermolecular forces.Scientific Research Applications
Anticonvulsant Activity
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, was studied for its anticonvulsant properties. In animal models, it showed toxicity at higher doses, but safer analogs with potential anticonvulsant activity were developed (Scott et al., 1993).
Anticancer and Antimicrobial Applications
A study on 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, which are structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, revealed significant anticancer and antimicrobial activities. These findings suggest a potential application in combating microbial resistance to drugs and treating certain cancers (Katariya et al., 2021).
Insecticidal Activity
Research into Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate demonstrated its potential as an insecticide. This study examined various isomers and their effectiveness against common pests, providing insights into the structure-activity relationship of these compounds (Hasan et al., 1996).
Crystal Structure and Molecular Interactions
The crystal structures of compounds structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, such as enaminones and other derivatives, have been analyzed. These studies provide insights into molecular interactions, hydrogen bonding, and the impact of these structures on their biological activities (Kubicki et al., 2000).
Environmental Applications
Research on 4-Chlorophenol derivatives, related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, has led to the development of sensors for detecting toxic pollutants. This application is critical for monitoring and managing environmental pollution and public health (Yan et al., 2019).
Mechanism of Action
properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDCPTRTKPAJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate |
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